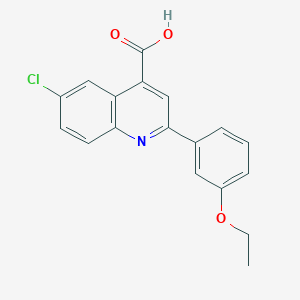

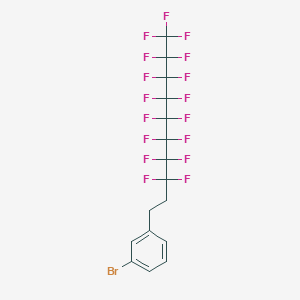

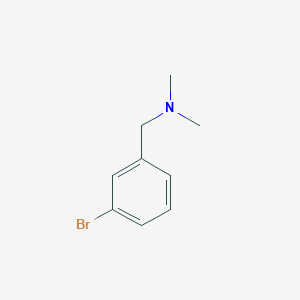

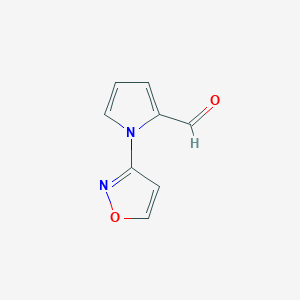

![molecular formula C13H18N2OS B1276829 2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 590358-28-4](/img/structure/B1276829.png)

2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Overview

Description

The compound 2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their wide range of biological activities, including antiarrhythmic, antimicrobial, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multi-component reaction that allows for the construction of the thiophene core . For instance, 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was synthesized using this method, indicating that similar synthetic routes may be applicable to the compound . Additionally, the synthesis of related compounds involves initial reactions with various organic reagents, followed by dehydrogenation processes to achieve the desired structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which significantly influences the compound's biological activity. X-ray diffraction methods have been used to determine the crystal structure of similar compounds, revealing monoclinic space groups and specific cell parameters . These studies provide insights into the molecular geometry and the importance of intra- and intermolecular hydrogen bonds, which contribute to the stability of the crystal packing .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the introduction of different substituents at specific positions on the thiophene core can lead to increased activity or alter the compound's interaction with biological targets . The presence of amino groups and specific substituents are crucial for the activity of these compounds, as they can interact with allosteric binding sites on receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and the overall three-dimensional shape of the molecule can affect these properties. The Gewald reaction and subsequent modifications can introduce various functional groups that alter the compound's properties, potentially leading to improved biological activity or pharmacokinetic profiles .

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been synthesized using the Gewald reaction and its acid chloride derivatives have shown significant in vitro anti-inflammatory and antioxidant activities. These properties are comparable to those of ibuprofen and ascorbic acid, indicating potential therapeutic applications in conditions associated with inflammation and oxidative stress (Kumar, Anupama, & Khan, 2008).

Synthesis of Novel Derivatives

The compound has been used as a precursor in the synthesis of novel substituted thienopyrimidine derivatives. These derivatives were obtained through various reactions, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).

Anticonvulsant Activity and In Silico Studies

The compound has been utilized in the synthesis of Schiff bases of 2-aminothiophenes, which were evaluated for their anticonvulsant activity. These studies included in silico properties analysis and screening against seizures, showing promising results against phenytoin and diazepam as reference standards (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Synthesis of Nucleoside Analogues

This compound has also been used in the synthesis of racemic heterobicyclic amino alcohols, which are intermediates in the creation of nucleoside analogues with heterobicyclic pseudosugars. This application is crucial in the field of antiviral and anticancer drug development (Abeijón, Blanco, Fernández, García, & López, 2006).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and demonstrated in vitro antimicrobial activity. This highlights its potential as a precursor in the development of new antimicrobial agents (Wardakhan, Elmegeed, & Manhi, 2005).

Safety And Hazards

properties

IUPAC Name |

2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c14-12-11(9-6-3-7-10(9)17-12)13(16)15-8-4-1-2-5-8/h8H,1-7,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYOBZVFWWOIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146791 | |

| Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

CAS RN |

590358-28-4 | |

| Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590358-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.